7-hydroxy-3-propionyl-2H-chromen-2-one
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
7-hydroxy-3-propanoylchromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O4/c1-2-10(14)9-5-7-3-4-8(13)6-11(7)16-12(9)15/h3-6,13H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZLKCRHSDZUCGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC2=C(C=C(C=C2)O)OC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Introduction: The Coumarin Scaffold as a Privileged Structure in Drug Discovery
An In-Depth Technical Guide to the Biological Activity of 3-Acyl-7-Hydroxycoumarin Derivatives
Coumarins are a prominent class of benzopyrone secondary metabolites ubiquitously found in the plant kingdom.[1] Their simple yet versatile scaffold has long been recognized as a "privileged structure" in medicinal chemistry, capable of interacting with a wide array of biological targets.[2] Among the vast library of natural and synthetic coumarins, derivatives featuring a hydroxyl group at the C-7 position (umbelliferone and its analogs) and an acyl group at the C-3 position represent a particularly compelling chemotype.
The 7-hydroxy group is a critical determinant of antioxidant and anti-inflammatory activity, often participating in hydrogen donation to scavenge reactive oxygen species (ROS).[3][4] Simultaneously, the 3-acyl substituent provides a key site for synthetic modification, allowing for the introduction of diverse functionalities that can modulate lipophilicity, steric properties, and electronic distribution. This fine-tuning is instrumental in optimizing potency and selectivity against various therapeutic targets. This guide synthesizes the current understanding of 3-acyl-7-hydroxycoumarin derivatives, focusing on their anticancer, anti-inflammatory, antimicrobial, and antioxidant activities, supported by mechanistic insights and validated experimental protocols.
Part 1: Anticancer Activity - Targeting Proliferation and Survival Pathways
The development of novel anticancer agents with high efficacy and low toxicity remains a paramount challenge.[2] 3-Acyl-7-hydroxycoumarin derivatives have emerged as a promising scaffold, exhibiting significant antiproliferative activity against a range of human cancer cell lines, including lung (A549), breast (MCF-7, MDA-MB-231), oral epidermoid (KB), and liver (HepG2) cancers.[5][6][7][8]
Mechanism of Action: PI3K/AKT Inhibition and Apoptosis Induction
A primary mechanism underlying the anticancer effect of these derivatives is the modulation of critical cell signaling pathways that govern proliferation, survival, and apoptosis.[7] One of the most frequently implicated pathways is the PI3K/AKT signaling cascade, which is often hyperactivated in cancer.
Certain 3-(coumarin-3-yl)-acrolein derivatives, which incorporate the core coumarin structure, have been shown to induce mitochondria-dependent apoptosis by inhibiting the PI3K/AKT-mediated Bcl-2 signaling pathway.[7] Inhibition of AKT phosphorylation prevents the downstream suppression of pro-apoptotic proteins (like Bax) and activation of anti-apoptotic proteins (like Bcl-2), ultimately tipping the cellular balance towards programmed cell death. This targeted disruption of a key cancer survival pathway highlights the therapeutic potential of these compounds.[7] For instance, compound 6e from one study was identified as a potent agent against KB cells, effectively inhibiting cell proliferation, migration, and invasion through the PI3K/AKT pathway.[7]
Quantitative Data: In Vitro Cytotoxicity
The efficacy of these compounds is quantified by their half-maximal inhibitory concentration (IC₅₀), with lower values indicating higher potency.
| Compound Type | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 3-(Coumarin-3-yl)-acrolein (5d ) | A549 (Lung) | 0.70 ± 0.05 | [7] |
| 3-(Coumarin-3-yl)-acrolein (6e ) | KB (Oral) | 0.39 ± 0.07 | [7] |
| 7,8-dihydroxy-3-(4-nitrophenyl)-coumarin | HepG2 (Liver) | Strong Effect* | [5][6] |
| 3-(4-nitrophenyl)-aryl coumarin | A549 (Lung) | 12.2 | [5][6] |
| 4-Methylumbelliferone | MCF-7 (Breast) | 10.31 | [8] |
| 4-Methylumbelliferone | MDA-MB-231 (Breast) | 15.56 | [8] |
| Specific IC₅₀ value not provided, but identified as the most potent compound in the series. |
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric method used to assess cell viability and proliferation, making it a cornerstone for screening potential anticancer compounds.[9]
Principle: The assay relies on the ability of mitochondrial reductase enzymes in viable cells to cleave the tetrazolium ring of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), converting it into an insoluble purple formazan salt. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 3-acyl-7-hydroxycoumarin derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
Part 2: Anti-inflammatory Activity
Chronic inflammation is a key driver of numerous diseases.[10] Coumarins, including 7-hydroxycoumarin, are known to reduce tissue edema and inflammation.[3] Specifically, 3-acyl-7-hydroxycoumarin derivatives have demonstrated potent anti-inflammatory properties, primarily by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in activated immune cells.[11][12][13]
Mechanism of Action: Inhibition of Pro-inflammatory Mediators
In response to inflammatory stimuli like lipopolysaccharide (LPS), immune cells such as macrophages activate signaling pathways that lead to the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[13] Several 7-hydroxycoumarin derivatives have been shown to inhibit the expression of iNOS and the subsequent production of NO.[13][14] Mannich bases derived from 3-acetyl-7-hydroxycoumarin, for instance, display stronger anti-inflammatory activity than corresponding Betti bases by more effectively suppressing NO and TNF-α release.[11][12] This suggests that the specific structural configuration of the aminomethyl group plays a crucial role in the compound's interaction with inflammatory targets.
Experimental Protocol: Nitric Oxide (NO) Production Assay
This assay quantifies the amount of NO produced by LPS-stimulated macrophages, using the Griess reagent to measure nitrite (a stable breakdown product of NO).
Step-by-Step Methodology:
-
Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.
-
Pre-treatment: Treat the cells with various concentrations of the 3-acyl-7-hydroxycoumarin derivatives for 1-2 hours.
-
Stimulation: Induce an inflammatory response by adding LPS (e.g., 1 µg/mL) to the wells (except for the negative control) and incubate for 24 hours.
-
Sample Collection: Collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess Reagent A (sulfanilamide solution) to the supernatant, followed by 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution).
-
Incubation & Reading: Incubate in the dark at room temperature for 10-15 minutes. Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve prepared with sodium nitrite.
Part 4: Antioxidant Activity
Oxidative stress, caused by an imbalance between the production of ROS and the body's ability to neutralize them, is implicated in many diseases. [3]Coumarins, particularly those with hydroxyl substitutions, are effective antioxidants. [4]
Mechanism of Action: Radical Scavenging
The antioxidant capacity of 3-acyl-7-hydroxycoumarin derivatives is largely attributed to their ability to act as radical scavengers. [15]The phenolic hydroxyl group at the C-7 position is crucial for this activity. It can donate a hydrogen atom to a free radical (like the DPPH radical or a peroxyl radical), thereby neutralizing it. The resulting coumarin radical is stabilized by resonance, making the parent molecule an effective antioxidant. Compounds hydroxylated at the C-6 and C-7 positions are often the most active, with potencies comparable to well-known antioxidants like quercetin and vitamin C. [15][16]
Experimental Protocol: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, causing a color change from purple to yellow. [17] Step-by-Step Methodology:
-
Sample Preparation: Prepare various concentrations of the coumarin derivatives in methanol.
-
Reaction Mixture: In a 96-well plate or cuvettes, mix a small volume of the sample solution (e.g., 0.1 mL) with a solution of DPPH in methanol (e.g., 1 mL of 0.2 mM). [17]3. Incubation: Incubate the mixture in the dark at room temperature for 20-30 minutes. [17]4. Absorbance Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer. A control containing methanol and DPPH solution is also measured.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
IC₅₀ Determination: The IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals) is determined from a plot of inhibition percentage versus concentration.
Conclusion: Structure-Activity Relationships and Future Perspectives
The biological activities of 3-acyl-7-hydroxycoumarin derivatives are intrinsically linked to their chemical structure. The analysis of available data reveals several key structure-activity relationship (SAR) insights:
-
The 7-Hydroxy Group: This feature is fundamental to the antioxidant and anti-inflammatory properties of the scaffold, acting as a hydrogen donor for radical scavenging. [3][15]* The 3-Acyl/Aryl Substituent: Modification at this position is critical for modulating potency and selectivity. The introduction of specific aryl groups can enhance anticancer activity, as seen with 3-arylcoumarin derivatives. [5][6]The nature of the acyl chain can also influence antimicrobial efficacy. [18]* Other Ring Substitutions: Additional hydroxyl groups, such as at the C-6 or C-8 positions, can further enhance antioxidant and anticancer activities. [15][19]Electron-withdrawing groups have been shown to favor antifungal activity. [20] The versatility of the 3-acyl-7-hydroxycoumarin scaffold makes it a highly valuable starting point for the development of new therapeutic agents. Future research should focus on synthesizing novel derivatives with optimized properties, exploring hybrid molecules that combine the coumarin core with other pharmacologically active moieties, and conducting in-vivo studies to validate the promising in-vitro results.
References
-
Pangal, A., Tambe, P., & Ahmed, K. (2021). Screening of 3-acetylcoumarin derivatives as multifunctional biological agents. ResearchGate.
-
Li, Y., et al. (2022). Natural source, bioactivity and synthesis of 3-Arylcoumarin derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry.
-
Salehi, B., et al. (2023). Umbelliferone and Its Synthetic Derivatives as Suitable Molecules for the Development of Agents with Biological Activities: A Review of Their Pharmacological and Therapeutic Potential. Molecules.
-
Hsiao, C.-J., et al. (2012). Synthesis and Antibacterial Activities of Novel 4-Hydroxy-7-hydroxy- and 3-Carboxycoumarin Derivatives. Molecules.
-
Paudel, Y. N., et al. (2018). Synthesis of Monofluorinated 7-Hydroxycoumarin-3-Carboxamides as Cell-Permeable Fluorescent Molecular Probes. ACS Omega.
-
Gao, C., et al. (2021). Regioselectivity of aminomethylation in 3-acetyl-7-hydroxycoumarins: Mannich bases and Betti bases. New Journal of Chemistry.
-
Bailly, F., et al. (2004). Antioxidant properties of 3-hydroxycoumarin derivatives. Bioorganic & Medicinal Chemistry.
-
Li, Y., et al. (2022). Natural source, bioactivity and synthesis of 3-Arylcoumarin derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry.
-
Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). The Antioxidant Activity of New Coumarin Derivatives. Molecules.
- S. Al-Ayed, A. (2016).
-
Hsiao, C.-J., et al. (2012). Synthesis and Antibacterial Activities of Novel 4-Hydroxy-7-hydroxy- and 3-Carboxycoumarin Derivatives. ResearchGate.
-
Timonen, J. M., et al. (2011). Synthesis and anti-inflammatory effects of a series of novel 7-hydroxycoumarin derivatives. European Journal of Medicinal Chemistry.
-
Pinto, D. C. G. A., et al. (2013). Synthesis, Structure-Activity Relationships (SAR) and in Silico Studies of Coumarin Derivatives with Antifungal Activity. International Journal of Molecular Sciences.
-
Farshori, N., et al. (2011). 7-Hydroxy-coumarin derivatives: synthesis, characterization and preliminary antimicrobial activities. Journal of the Brazilian Chemical Society.
-
Chen, L., et al. (2023). Design, synthesis and anticancer activity studies of 3-(coumarin-3-yl)-acrolein derivatives: Evidenced by integrating network pharmacology and vitro assay. Frontiers in Pharmacology.
-
Singh, T., et al. (2022). Coumarin as an Elite Scaffold in Anti-Breast Cancer Drug Development: Design Strategies, Mechanistic Insights, and Structure–Activity Relationships. Pharmaceuticals.
-
Fylaktakidou, K. C., et al. (2004). Natural and synthetic coumarin derivatives with anti-inflammatory/antioxidant activities. Current Pharmaceutical Design.
-
Nikolova, S., & Ivanov, D. (2023). Antioxidant Activity of Coumarins and Their Metal Complexes. Antioxidants.
-
Zhang, L., et al. (2018). Synthesis and structure-activity relationship of coumarins as potent Mcl-1 inhibitors for cancer treatment. RSC Advances.
-
Hejchman, E., et al. (2015). Synthesis and anticancer activity of 7-hydroxycoumarinyl gallates. Pharmacological Reports.
-
Thapa, P., et al. (2016). A DFT Computational Study of the Antioxidant Activities Exhibited by 3-aryl-4-hydroxycoumarin Derivatives. International Journal of Pharmacy and Pharmaceutical Sciences.
-
Park, J., et al. (2022). Antibacterial Activity for Synthesized Coumarin Derivatives and a Coumarin Component of Lime Peel (Citrus aurantifolia). Molecules.
-
Xu, J., et al. (2013). Discovery and structure-activity relationship of coumarin derivatives as TNF-alpha inhibitors. Bioorganic & Medicinal Chemistry Letters.
-
Bailly, F., et al. (2004). Antioxidant properties of 3-hydroxycoumarin derivatives. ResearchGate.
-
Khan, T., et al. (2024). Coumarin Derivatives as Anticancer Agents: Mechanistic Landscape with an Emphasis on Breast Cancer. International Journal of Molecular Sciences.
-
Timonen, J. M., et al. (2011). Synthesis and Antiinflammatory Effects of a Series of Novel 7-Hydroxycoumarin Derivatives. ResearchGate.
-
BenchChem. (2025). Unlocking Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationship of 7-Hydroxycoumarin Analogs. BenchChem.
-
Yoda, J., et al. (2019). Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties. World Journal of Organic Chemistry.
-
Wang, Y., et al. (2020). Coumarin derivatives with anticancer activities: An update. Archiv der Pharmazie.
-
Pu, W., et al. (2014). 3-Arylcoumarins: synthesis and potent anti-inflammatory activity. Bioorganic & Medicinal Chemistry Letters.
-
Zhang, C. (2024). Synthesis of 3-Cyano-7-Hydroxycoumarin. ResearchGate.
-
Timonen, J. M., et al. (2011). Synthesis and anti-inflammatory effects of a series of novel 7-hydroxycoumarin derivatives. European Journal of Medicinal Chemistry.
-
Postila, P. A., et al. (2018). Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. Frontiers in Chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Coumarin derivatives with anticancer activities: An update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Natural and synthetic coumarin derivatives with anti-inflammatory/ antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antioxidant Activity of Coumarins and Their Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Natural source, bioactivity and synthesis of 3-Arylcoumarin derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Design, synthesis and anticancer activity studies of 3-(coumarin-3-yl)-acrolein derivatives: Evidenced by integrating network pharmacology and vitro assay [frontiersin.org]
- 8. Coumarin as an Elite Scaffold in Anti-Breast Cancer Drug Development: Design Strategies, Mechanistic Insights, and Structure–Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 3-Arylcoumarins: synthesis and potent anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Umbelliferone and Its Synthetic Derivatives as Suitable Molecules for the Development of Agents with Biological Activities: A Review of Their Pharmacological and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Regioselectivity of aminomethylation in 3-acetyl-7-hydroxycoumarins: Mannich bases and Betti bases - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Synthesis and anti-inflammatory effects of a series of novel 7-hydroxycoumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Antioxidant properties of 3-hydroxycoumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Research Portal [scholarship.miami.edu]
- 19. Synthesis and structure-activity relationship of coumarins as potent Mcl-1 inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
Methodological & Application
Application Notes & Protocols: High-Sensitivity Fluorescent Detection of Hydrazine Using 3-propionyl-7-hydroxycoumarin
Introduction: The Imperative for Sensitive Hydrazine Detection
Hydrazine (N₂H₄) is a highly reactive and toxic inorganic compound with significant industrial applications, ranging from its use as a rocket propellant and corrosion inhibitor to a precursor in the synthesis of pharmaceuticals and pesticides.[1][2] However, its high toxicity and carcinogenicity pose substantial risks to human health and the environment, necessitating the development of rapid, sensitive, and selective detection methods.[2][3] The U.S. Environmental Protection Agency (EPA) has set a threshold limit for hydrazine in drinking water, highlighting the need for analytical tools capable of detecting it at trace levels.[3]
Fluorescence spectroscopy has emerged as a powerful technique for chemical sensing due to its inherent high sensitivity, operational simplicity, and potential for real-time monitoring.[4][5] Among the vast array of available fluorophores, coumarin derivatives are exceptionally well-suited for probe development.[] They possess a robust and versatile molecular framework characterized by high quantum yields, excellent photostability, and large Stokes shifts.[][7][8] Importantly, the spectroscopic properties of the coumarin core are highly sensitive to substitutions, allowing for the rational design of probes that respond to specific analytes.[4][9]
This application note details the use of 3-propionyl-7-hydroxycoumarin as a highly effective "turn-on" fluorescent sensor for hydrazine. In its native state, this probe exhibits minimal fluorescence. Upon reaction with hydrazine, a highly specific cyclization reaction occurs, yielding a brightly fluorescent product. This chemodosimeter approach forms the basis of a robust and sensitive assay for the quantification of hydrazine in various matrices.
Principle of Detection: A Hydrazine-Mediated Cyclization Cascade
The sensing mechanism of 3-propionyl-7-hydroxycoumarin relies on a hydrazine-specific intramolecular condensation and cyclization reaction. This process transforms the non-fluorescent probe into a highly fluorescent pyrazoline-coumarin hybrid, resulting in a dramatic "turn-on" signal.
Causality of the Mechanism:
-
Initial State: The 3-propionyl-7-hydroxycoumarin molecule possesses a propionyl group (-COCH₂CH₃) at the 3-position. This group, an electron-withdrawing ketone, disrupts the π-electron system of the coumarin core, quenching its intrinsic fluorescence.
-
Nucleophilic Attack: Hydrazine, being a potent binucleophile, initiates the reaction by attacking one of the carbonyl carbons in the propionyl side chain.
-
Cyclization: This is followed by an intramolecular condensation reaction where the second amine group of the hydrazine attacks the other carbonyl, leading to the formation of a stable, five-membered pyrazoline ring.
-
Fluorescence Turn-On: The formation of this new, rigid heterocyclic structure extends the π-conjugation across the molecule. This rigidified, extended π-system enables efficient light absorption and subsequent emission, "turning on" the fluorescence with an intensity directly proportional to the hydrazine concentration.[1][10][11]
The reaction is highly specific, as the unique dual-nucleophile nature of hydrazine is required to complete the cyclization cascade, ensuring high selectivity over other amines and common interfering species.
Caption: Reaction of 3-propionyl-7-hydroxycoumarin with Hydrazine.
Materials and Reagents
Chemicals
-
3-propionyl-7-hydroxycoumarin (Probe)
-
Hydrazine monohydrate (N₂H₄·H₂O), 98% or higher
-
Dimethyl sulfoxide (DMSO), anhydrous or spectroscopy grade
-
HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid)
-
Sodium hydroxide (NaOH) for pH adjustment
-
Hydrochloric acid (HCl) for pH adjustment
-
Deionized (DI) water (≥18 MΩ·cm)
-
Various salts for selectivity studies (e.g., NaCl, KCl, MgCl₂, CaCl₂, CuSO₄, FeCl₃, NaNO₂, etc.)
-
Various amines for selectivity studies (e.g., ethylamine, aniline, hydroxylamine, etc.)
Equipment
-
Spectrofluorometer with quartz cuvettes (1 cm path length)
-
UV-Vis Spectrophotometer
-
Analytical balance
-
Calibrated micropipettes and tips
-
pH meter
-
Vortex mixer
-
Volumetric flasks and other standard laboratory glassware
Experimental Protocols
These protocols are designed to be self-validating by incorporating blank measurements and calibration standards, ensuring accuracy and reproducibility.
Protocol 1: Preparation of Stock Solutions
Rationale: Preparing concentrated stock solutions in an appropriate organic solvent prevents solubility issues and allows for precise dilution into aqueous assay buffers.[9][12]
-
Probe Stock Solution (1.0 mM):
-
Accurately weigh the required amount of 3-propionyl-7-hydroxycoumarin.
-
Dissolve it in anhydrous DMSO to a final concentration of 1.0 mM.
-
Vortex thoroughly to ensure complete dissolution.
-
Store in a dark, airtight container at 4°C. Note: This solution should be protected from light to prevent photobleaching.
-
-
Hydrazine Stock Solution (100 mM):
-
Due to the volatility and toxicity of hydrazine, all handling must be performed in a certified chemical fume hood.
-
Prepare a 100 mM aqueous stock solution of hydrazine monohydrate in DI water.
-
From this stock, perform serial dilutions in DI water to create a range of working standards (e.g., 10 mM, 1 mM, 100 µM). Note: Prepare fresh hydrazine working solutions daily for best results.
-
-
Buffer Solution (20 mM HEPES, pH 7.4):
Protocol 2: General Procedure for Hydrazine Detection
-
Assay Preparation:
-
Pipette 2.0 mL of 20 mM HEPES buffer (pH 7.4) into a quartz cuvette.
-
Add an aliquot of the probe stock solution to achieve the desired final concentration (e.g., 10 µM). Mix by gently inverting the cuvette.
-
-
Blank Measurement:
-
Place the cuvette in the spectrofluorometer.
-
Set the excitation wavelength (e.g., ~365 nm, subject to optimization) and record the emission spectrum (e.g., from 400 nm to 600 nm). This is your baseline fluorescence (F₀).
-
-
Sample Measurement:
-
To the same cuvette, add a specific volume of a hydrazine working standard. The final volume should be negligible to avoid significant dilution effects.
-
Mix thoroughly and incubate for a predetermined time (e.g., 20-30 minutes) at room temperature to allow the reaction to complete.[13]
-
Record the fluorescence emission spectrum under the same instrument settings. This is your sample fluorescence (F).
-
-
Data Plotting:
-
Plot the fluorescence intensity at the emission maximum (λₑₘ) against the hydrazine concentration.
-
Protocol 3: Determination of Limit of Detection (LOD)
Rationale: The LOD establishes the lowest concentration of hydrazine that can be reliably distinguished from the background noise, defining the sensitivity of the assay.
-
Prepare at least ten blank samples containing only the probe in the HEPES buffer.
-
Measure the fluorescence intensity of each blank sample at the peak emission wavelength.
-
Calculate the standard deviation (σ) of these blank measurements.
-
Generate a calibration curve by plotting fluorescence intensity versus low concentrations of hydrazine in the expected linear range.
-
Determine the slope (k) of the linear portion of this calibration curve.
-
Calculate the LOD using the formula: LOD = 3σ / k .[1]
Protocol 4: Selectivity and Interference Study
Rationale: This protocol validates the probe's specificity, a critical parameter for its application in complex samples where other chemical species are present.
-
Prepare a series of cuvettes, each containing the probe in HEPES buffer.
-
To each cuvette, add a high concentration (e.g., 10- to 100-fold excess) of a potential interfering species (e.g., Na⁺, K⁺, Mg²⁺, Ca²⁺, Cu²⁺, Fe³⁺, Cl⁻, NO₂⁻, various amino acids, other amines).
-
Record the fluorescence spectrum for each.
-
In a final test, add the same high concentration of the interfering species first, followed by the addition of hydrazine, and record the fluorescence.
-
Compare the fluorescence response. A robust probe will show a significant signal increase only in the presence of hydrazine, with minimal change from other species.[3][13][15]
Performance Characteristics and Data Interpretation
The performance of the 3-propionyl-7-hydroxycoumarin probe should be rigorously characterized. The following table summarizes the key metrics to be determined.
| Parameter | Typical Expected Value | Significance |
| Excitation Max (λₑₓ) | ~365 nm | Optimal wavelength to excite the fluorescent product. |
| Emission Max (λₑₘ) | ~450-500 nm | Wavelength of maximum fluorescence intensity for quantification. |
| Linear Range | e.g., 0.1 - 20 µM | The concentration range where fluorescence is directly proportional to hydrazine concentration. |
| Limit of Detection (LOD) | Low µM to high nM range | Defines the sensitivity of the assay.[10][13][16][17] |
| Response Time | 15 - 30 minutes | Time required for the reaction to reach completion for a stable signal.[13] |
| Optimal pH | 7.0 - 9.0 | The pH range in which the probe provides a reliable and stable response.[13] |
Experimental Workflow
The entire process, from sample preparation to final data analysis, can be visualized as a streamlined workflow.
Caption: Step-by-step experimental workflow for hydrazine detection.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Weak Signal | 1. Incorrect excitation/emission wavelengths. 2. Degraded probe or hydrazine solution. 3. Incorrect pH of the buffer. 4. Insufficient incubation time. | 1. Verify instrument settings based on the product's known spectra. 2. Prepare fresh solutions. 3. Remake or re-adjust the buffer pH. 4. Perform a time-course experiment to determine the optimal reaction time. |
| High Background | 1. Contaminated cuvette, buffer, or water. 2. Probe concentration is too high. 3. Autofluorescence from the sample matrix. | 1. Use high-purity solvents/reagents and thoroughly clean cuvettes. 2. Optimize and lower the probe concentration. 3. Run a sample matrix blank (without the probe) to quantify background. |
| Poor Reproducibility | 1. Inaccurate pipetting. 2. Fluctuation in temperature. 3. Instability of hydrazine dilutions. | 1. Calibrate micropipettes. Use proper pipetting technique. 2. Ensure all reactions are carried out at a stable room temperature. 3. Prepare fresh hydrazine standards daily. |
References
- A coumarin-based ratiometric fluorescent sensor for the detection of hydrazine in environmental and biological samples. Analytical Methods (RSC Publishing).
- Coumarin-Based Fluorescent Probes for Imaging. BOC Sciences.
- 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor. PMC.
- 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor. ACS Publications.
- Coumarin-based fluorescent chemodosimeter for selective sensing of hydrazine in semi-aqueous medium. Indian Chemical Society.
- New 7-Hydroxycoumarin-Based Fluorescent Chemosensors for Zn(II) and Cd(II). SciSpace.
- Application Notes and Protocols: Synthesis and Utility of Fluorescent Probes in Scientific Research. Benchchem.
- Turn-on Coumarin Precursor: From Hydrazine Sensor to Covalent Inhibition and Fluorescence Detection of Rabbit Muscle Aldolase. MDPI.
- Turn-on Coumarin Precursor: From Hydrazine Sensor to Covalent Inhibition and Fluorescence Detection of Rabbit Muscle Aldolase. PubMed.
- Hydrazine-Selective Chromogenic and Fluorogenic Probe Based on Levulinated Coumarin. Organic Letters - ACS Publications.
- A “turn-on” fluorescent probe based on V-shaped bis-coumarin for detection of hydrazine. ResearchGate.
- A turn-on fluorescent probe based on coumarin-anhydride for highly sensitive detection of hydrazine in the aqueous solution and gas states. CityUHK Scholars.
- Development and Application of Fluorescent Labels based on 7-diethylaminocoumarin. Publikationen der UdS.
- A turn-on fluorescent probe based on coumarin-anhydride for highly sensitive detection of hydrazine in the aqueous solution and gas states. PubMed.
- Review: Fluorescent probes for living cells. University of California.
- An ICT-Based Coumarin Fluorescent Probe for the Detection of Hydrazine and Its Application in Environmental Water Samples and Organisms. PMC.
- A coumarin-fused 'off-on' fluorescent probe for highly selective detection of hydrazine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
- Highly Selective Sub-ppm Naked-Eye Detection of Hydrazine with Conjugated-1,3-Diketo Probes: Imaging Hydrazine in Drosophila Larvae. PubMed.
Sources
- 1. indianchemicalsociety.com [indianchemicalsociety.com]
- 2. A coumarin-fused 'off-on' fluorescent probe for highly selective detection of hydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Highly Selective Sub-ppm Naked-Eye Detection of Hydrazine with Conjugated-1,3-Diketo Probes: Imaging Hydrazine in Drosophila Larvae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 7. 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Turn-on Coumarin Precursor: From Hydrazine Sensor to Covalent Inhibition and Fluorescence Detection of Rabbit Muscle Aldolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 13. A coumarin-based ratiometric fluorescent sensor for the detection of hydrazine in environmental and biological samples - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 14. scidok.sulb.uni-saarland.de [scidok.sulb.uni-saarland.de]
- 15. An ICT-Based Coumarin Fluorescent Probe for the Detection of Hydrazine and Its Application in Environmental Water Samples and Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scholars.cityu.edu.hk [scholars.cityu.edu.hk]
- 17. A turn-on fluorescent probe based on coumarin-anhydride for highly sensitive detection of hydrazine in the aqueous solution and gas states - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Synthesis of Bioactive Hydrazone Derivatives from 3-Propionyl-7-hydroxycoumarin
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Coumarin-Hydrazone Scaffolds
Coumarins (2H-chromen-2-ones) represent a privileged class of heterocyclic compounds, widely distributed in nature and renowned for their broad spectrum of pharmacological activities.[1][2] When hybridized with a hydrazone moiety (a Schiff base derived from a hydrazine), the resulting molecular scaffold often exhibits enhanced or novel biological properties.[3] These activities span from antimicrobial and anticancer to anti-inflammatory and enzyme inhibition.[1][2][3] The propionyl group at the 3-position of the 7-hydroxycoumarin core serves as an ideal electrophilic ketone, readily available for condensation with various nucleophilic hydrazines or hydrazides. This reaction provides a robust and versatile route to a library of novel compounds for drug discovery and chemical biology applications.
This guide provides a detailed exposition of the chemical principles, a step-by-step protocol, and expert insights for the synthesis of hydrazone derivatives from 3-propionyl-7-hydroxycoumarin.
Chemical Principles and Reaction Mechanism
The synthesis of a hydrazone from a ketone is a classic acid-catalyzed nucleophilic addition-elimination reaction.[4][5][6] The reaction proceeds in two primary stages:
-
Nucleophilic Addition: The terminal nitrogen of the hydrazine/hydrazide, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the 3-propionyl group. The presence of an acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the attack. This step forms a tetrahedral intermediate known as a carbinolamine or hemiaminal.
-
Elimination (Dehydration): The carbinolamine intermediate is unstable and readily eliminates a molecule of water. The acid catalyst protonates one of the hydroxyl groups, converting it into a good leaving group (H₂O). Subsequent elimination of water and deprotonation of the nitrogen atom result in the formation of a stable C=N double bond, yielding the final hydrazone product.
The overall transformation is a condensation reaction where water is the only byproduct.
Sources
- 1. Synthesis of novel coumarin–hydrazone hybrids as α-glucosidase inhibitors and their molecular docking studies - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03953F [pubs.rsc.org]
- 2. eresearchco.com [eresearchco.com]
- 3. Anticancer activity of new coumarin substituted hydrazide-hydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
Application Note: Synthesis of Coumarin-Pyrazole Hybrids via 7-Hydroxy-3-propionyl-2H-chromen-2-one
This Application Note is designed to serve as a definitive technical guide for the synthesis of coumarin-pyrazole hybrids using 7-hydroxy-3-propionyl-2H-chromen-2-one as the primary scaffold.
Abstract & Strategic Significance
The fusion of coumarin (2H-chromen-2-one) and pyrazole moieties creates a "privileged structure" in medicinal chemistry, exhibiting potent biological activities ranging from anti-inflammatory and antioxidant to anticancer properties (e.g., inhibition of EGFR, VEGFR kinases).
This guide focuses on This compound (1) as a versatile C3-electrophilic precursor. Unlike the ubiquitous 3-acetyl analog, the 3-propionyl group introduces a specific steric and lipophilic profile (an ethyl vs. methyl tail) that influences the regioselectivity of subsequent cyclizations and the pharmacokinetic properties of the final drug candidate.
Key Advantages of this Pathway:
-
Regio-control: The propionyl side chain allows for the construction of 4,5-disubstituted pyrazoles linked to the coumarin core.
-
Functional Handle: The 7-hydroxyl group remains available for further derivatization (e.g., glycosylation, etherification) to tune solubility.
Chemical Basis & Retrosynthesis
The synthesis relies on the reactivity of the
Mechanistic Pathway (DOT Visualization)
The following diagram illustrates the two primary routes: the Direct Hydrazine Condensation (Route A) and the Enaminone Intermediate Route (Route B) . Route B is recommended for higher purity and regioselectivity.
Caption: Comparative synthetic pathways. Route B (via Enaminone) avoids pyrone ring fission, a common pitfall in Route A.
Experimental Protocols
Pre-requisite: Synthesis of Starting Material (1)
If not purchased commercially, synthesize via Knoevenagel Condensation.
Reagents:
-
2,4-Dihydroxybenzaldehyde (1.0 eq)
-
Ethyl propionylacetate (1.1 eq)
-
Piperidine (Catalytic, 5-10 drops)
Protocol:
-
Dissolve 2,4-dihydroxybenzaldehyde (10 mmol) and ethyl propionylacetate (11 mmol) in absolute ethanol (20 mL).
-
Add catalytic piperidine.
-
Reflux for 3–5 hours. Monitor by TLC (Hexane:EtOAc 7:3).
-
Cool to RT. The solid product This compound will precipitate.
-
Filter, wash with cold ethanol, and recrystallize from ethanol/DMF.
-
Yield: ~75-85%
-
Appearance: Yellowish crystalline solid.
-
Core Protocol: Synthesis of Pyrazole Hybrid via Enaminone (Recommended)
This method utilizes N,N-Dimethylformamide dimethyl acetal (DMF-DMA) to create a reactive enaminone intermediate, ensuring the pyrazole forms without opening the coumarin lactone ring.
Reagents:
-
Substrate: this compound (1.0 eq)
-
Reagent A: DMF-DMA (1.2 – 1.5 eq)
-
Reagent B: Hydrazine Hydrate or Phenylhydrazine (1.2 eq)
-
Solvents: Toluene (Step 1), Ethanol (Step 2)
Step-by-Step Workflow:
-
Enaminone Formation:
-
Suspend the starting material (1.0 g) in dry Toluene (15 mL).
-
Add DMF-DMA (1.5 eq).
-
Reflux for 6–8 hours. The solution will darken (red/orange).
-
Checkpoint: TLC should show consumption of starting material and appearance of a new polar spot (Enaminone).
-
Remove solvent in vacuo.[3] The residue (often an oil or semi-solid) is used directly.
-
-
Cyclization:
-
Dissolve the crude enaminone in Ethanol (20 mL).
-
Add Hydrazine Hydrate (1.2 eq) (or substituted hydrazine).
-
Reflux for 4–6 hours.
-
Observation: A precipitate often forms upon cooling.
-
-
Purification:
-
Filter the solid.[3]
-
Wash with cold ethanol.
-
Recrystallize from Ethanol/DMF or Acetic Acid.
-
Expected Product Structure: The reaction of the propionyl-derived enaminone typically yields a 4-methyl-3-(coumarin-3-yl)-pyrazole derivative (due to the extra methyl from the ethyl chain of the propionyl group).
Characterization & Data Validation
To validate the synthesis, compare spectral data against these expected parameters.
| Technique | Feature | Expected Signal / Observation |
| IR Spectroscopy | Lactone C=O | Sharp band at 1700–1720 cm⁻¹ (Coumarin core intact). |
| C=N (Pyrazole) | Band at 1580–1600 cm⁻¹ . | |
| OH (Phenolic) | Broad band at 3100–3400 cm⁻¹ (if 7-OH is free). | |
| ¹H NMR (DMSO-d₆) | Coumarin H-4 | Singlet at δ 8.0 – 8.5 ppm (Characteristic of 3-subst. coumarin).[3][4][5][6][7][8][9][10][11] |
| Pyrazole H | Singlet at δ 7.8 – 8.2 ppm (if 4-position is substituted, only 1 pyrazole H). | |
| Methyl Group | Singlet/Doublet at δ 2.1 – 2.4 ppm (Attached to Pyrazole ring). | |
| Mass Spectrometry | Molecular Ion | [M+H]⁺ consistent with Formula (e.g., C₁₃H₁₀N₂O₃ for simple hydrazine). |
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Ring Opening (Salicylaldazine formation) | Reaction pH too high (basic) or temp too high during hydrazine step. | Use Glacial Acetic Acid as a co-solvent or catalyst during the cyclization step to buffer the pH. |
| Low Yield of Enaminone | Incomplete reaction with DMF-DMA. | Use Xylene (higher boiling point) instead of Toluene; ensure anhydrous conditions. |
| O-Methylation | 7-OH reacting with DMF-DMA. | While rare without base, if observed, protect 7-OH as an acetate or methyl ether prior to synthesis. |
References
-
Synthesis of Chromone-Related Pyrazole Compounds. Molecules, 2021. Link
- Context: Reviews the general reactivity of chromones/coumarins with hydrazines, highlighting the competition between cycliz
-
Synthesis and Functionalization of Coumarin-Pyrazole Scaffold. K.T.H.M. College Research, 2023. Link
- Context: Details the DMF-DMA route for 3-acetylcoumarin, which is the direct homolog of the propionyl protocol described here.
-
Reactions of Coumarin-3-carboxylate with Hydrazine Hydrate. ResearchGate, 2015. Link
- Context: Provides mechanistic insight into the ring-fission (opening) of the pyrone ring under hydrazinolysis.
-
Synthesis and Biological Evaluation of Novel Coumarin-Pyrazole Hybrids. Bioorganic & Medicinal Chemistry Letters, 2017. Link
-
Context: Validates the biological relevance (anticancer/antimicrobial) of the target scaffold.[12]
-
Sources
- 1. mdpi.com [mdpi.com]
- 2. kthmcollege.ac.in [kthmcollege.ac.in]
- 3. 2-Oxo-2H-chromen-7-yl 2,2-dimethylpropionate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. isca.me [isca.me]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Synthesis of some new biologically-active coumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. preprints.org [preprints.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Novel coumarin linked pyrazoles, thiazoles, and thiadiazoles: synthetic strategies and in vitro antimicrobial investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3-Propionyl-7-Hydroxycoumarin
Welcome to the technical support center for the synthesis of 3-propionyl-7-hydroxycoumarin. This guide is designed for researchers, scientists, and drug development professionals seeking to enhance the yield and purity of this valuable coumarin derivative. We will delve into common experimental challenges, provide evidence-based troubleshooting strategies, and offer detailed protocols to streamline your synthetic workflow. Our focus is on explaining the causal relationships behind experimental choices to empower you with a deeper understanding of the reaction dynamics.
Overview of the Synthetic Pathway
The most common and logical approach to synthesizing 3-propionyl-7-hydroxycoumarin involves a two-stage process. First, the 7-hydroxycoumarin core is synthesized, typically via a Pechmann condensation. This stable intermediate is then acylated to introduce the propionyl group at the C3 position, most commonly through a Friedel-Crafts acylation or a related reaction. Understanding this workflow is critical for pinpointing the source of yield loss.
Caption: General two-stage synthetic workflow for 3-propionyl-7-hydroxycoumarin.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental hurdles in a question-and-answer format, providing both diagnostic advice and corrective actions.
Q1: My overall yield is extremely low after the second stage. I'm not sure if the problem is the initial coumarin synthesis or the acylation step. Where do I begin?
A1: A systematic, two-stage diagnostic approach is essential. Do not proceed to the second stage without validating the first.
-
Validate Stage 1: Before attempting the acylation, ensure you have high-purity 7-hydroxycoumarin. The Pechmann condensation of resorcinol and malic acid can sometimes result in solidification or foaming, leading to poor yields.[1]
-
Action: Isolate the 7-hydroxycoumarin product from Stage 1. Record its yield. Characterize it (e.g., melting point, NMR) to confirm its identity and purity. If the yield or purity is low, optimize the Pechmann condensation first. A patent by Dressler and Reabe suggests that adding nitrobenzene to the condensation mixture can prevent solidification and improve yield consistency.[1]
-
-
Analyze Stage 2: Once you have a reliable supply of the 7-hydroxycoumarin intermediate, focus entirely on the acylation step. Low yields here are most often due to side reactions or reaction failure.
The following logical diagram illustrates a troubleshooting workflow.
Caption: Troubleshooting decision tree for low yield diagnosis.
Q2: My TLC analysis after the Friedel-Crafts acylation shows at least two product spots in addition to my starting material. What are these side products?
A2: This is the most common challenge in the acylation of phenols. Phenols are bidentate nucleophiles, meaning they can react at two different positions: the aromatic ring (C-acylation) or the phenolic oxygen (O-acylation).[2]
-
Desired Product (C-acylation): The reaction on the aromatic ring, typically at the electron-rich C3 position, yields the target aryl ketone, 3-propionyl-7-hydroxycoumarin . This is the thermodynamically more stable product.
-
Primary Side Product (O-acylation): The reaction on the phenolic oxygen yields an ester, 7-propionoxy-coumarin . This product often forms faster and is considered the kinetic product.
Therefore, your TLC likely shows:
-
3-Propionyl-7-Hydroxycoumarin (C-acylated product)
-
7-Propionoxy-coumarin (O-acylated product)
-
7-Hydroxycoumarin (Unreacted starting material)
Caption: Competing C-acylation and O-acylation pathways in phenol acylation.
Q3: How can I increase the proportion of the desired C-acylated product and minimize the O-acylated ester?
A3: To favor the thermodynamically stable C-acylated product, you must use conditions that allow the kinetically favored O-acylated ester to rearrange into the aryl ketone. This is known as the Fries Rearrangement .[2][3]
The key is to provide enough energy for the propionyl group to migrate from the oxygen to the carbon.
| Parameter | Condition to Favor C-Acylation (Fries Rearrangement) | Rationale |
| Catalyst Loading | Use a stoichiometric excess of the Lewis acid (e.g., >1 equivalent of AlCl₃). | The first equivalent of the catalyst coordinates to the carbonyl oxygen of the coumarin and the phenolic oxygen. Excess catalyst is required to activate the acylating agent and promote the rearrangement.[2] |
| Temperature | Higher reaction temperatures (e.g., >100-160 °C). | Provides the necessary activation energy for the propionyl group to migrate from the oxygen to the ring. This overcomes the kinetic barrier, allowing the reaction to reach thermodynamic equilibrium.[4] |
| Solvent | High-boiling, non-coordinating solvents like nitrobenzene or 1,2-dichloroethane, or solvent-free conditions. | Allows for higher reaction temperatures to be reached safely. Avoids competition with the solvent for the Lewis acid catalyst. |
| Reaction Time | Longer reaction times may be necessary. | Allows sufficient time for the rearrangement to occur. Monitor progress by TLC to determine the optimal endpoint. |
Actionable Protocol: Perform the acylation using propionyl chloride and 1.5-2.0 equivalents of AlCl₃ in nitrobenzene. Heat the reaction to 120-130 °C and monitor by TLC until the spot corresponding to the O-acylated intermediate is minimized and the C-acylated product spot is maximized.
Q4: My acylation reaction is not working at all. The TLC shows only the 7-hydroxycoumarin starting material, even after extended time and heating. What's wrong?
A4: Complete reaction failure in a Friedel-Crafts acylation typically points to one of three critical issues: an inactive catalyst, poor quality reagents, or substrate-induced deactivation.
-
Inactive Catalyst: Strong Lewis acids like aluminum chloride (AlCl₃) are extremely hygroscopic. Exposure to atmospheric moisture hydrolyzes them to inactive aluminum hydroxide, rendering them useless for the reaction.
-
Troubleshooting: Use a fresh, unopened bottle of anhydrous AlCl₃. Weigh and transfer the catalyst quickly in a glovebox or under a stream of inert gas (N₂ or Ar). Ensure all glassware is rigorously flame-dried or oven-dried before use.[5]
-
-
Reagent Purity: The acylating agent (propionyl chloride) can also degrade over time, hydrolyzing to propionic acid. Propionic acid will not form an acylium ion under these conditions.
-
Troubleshooting: Use freshly distilled propionyl chloride if its quality is suspect.
-
-
Catalyst Deactivation by the Substrate: The lone pair of electrons on the phenolic oxygen of 7-hydroxycoumarin coordinates strongly with the Lewis acid catalyst.[2][3] This complexation can deactivate both the catalyst and the aromatic ring, making it less susceptible to electrophilic attack.[2] While some complexation is expected, using a sub-stoichiometric amount of catalyst can lead to complete sequestration and reaction failure.
-
Troubleshooting: Ensure you are using at least a stoichiometric amount of AlCl₃ relative to the 7-hydroxycoumarin. As mentioned in A3, an excess is often required to drive the reaction forward.
-
Q5: I'm struggling to purify the final product. What is an effective method for separating 3-propionyl-7-hydroxycoumarin from the reaction mixture?
A5: Purification requires separating a phenol (product), an ester (O-acylated side product), and another phenol (starting material). This composition makes simple acid-base extraction challenging.
-
Work-up: After the reaction is complete, the mixture is typically quenched by carefully pouring it onto crushed ice and concentrated HCl. This hydrolyzes the aluminum complexes and separates the organic products from the inorganic salts. The product is then extracted into an organic solvent like ethyl acetate or dichloromethane.
-
Column Chromatography: This is the most reliable method for separation.
-
Stationary Phase: Silica gel is standard.
-
Mobile Phase: A gradient of ethyl acetate in hexane (or petroleum ether) is effective. The less polar O-acylated ester will elute first, followed by the more polar C-acylated product, and finally the very polar unreacted 7-hydroxycoumarin.
-
Tip: Monitor the fractions carefully by TLC to ensure a clean separation.
-
-
Recrystallization: Once the product is isolated by chromatography, it can be further purified by recrystallization from a suitable solvent system, such as ethanol-water or ethyl acetate-hexane.
-
Alkaline Wash (Use with Caution): While coumarins can be dissolved in hot alkaline solutions and re-precipitated with acid, this may not be selective enough to separate the product from the starting material, as both are phenolic.[6] This technique is better suited for removing non-phenolic impurities.
Frequently Asked Questions (FAQs)
-
Can I use propionic anhydride instead of propionyl chloride? Yes, acid anhydrides are also effective acylating agents in Friedel-Crafts reactions.[7] The mechanism is similar, and you will still require a Lewis acid catalyst.
-
How critical is it to maintain an inert atmosphere? For the Friedel-Crafts acylation stage, it is highly critical. Maintaining an inert (nitrogen or argon) atmosphere and using anhydrous solvents is mandatory to prevent the decomposition of the Lewis acid catalyst.[5]
-
What are the key safety precautions? Friedel-Crafts reactions involve corrosive and water-reactive reagents. Always work in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and acid-resistant gloves. Acyl chlorides and AlCl₃ react violently with water; the quench step (pouring onto ice) should be done slowly and carefully behind a blast shield.
Detailed Experimental Protocols
Protocol 1: Synthesis of 7-Hydroxycoumarin (Pechmann Condensation)
This protocol is adapted from established Pechmann condensation procedures.[8]
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a calcium chloride drying tube, add resorcinol (11.0 g, 0.1 mol).
-
Reagent Addition: Cool the flask in an ice-water bath. Slowly and carefully add concentrated sulfuric acid (50 mL) with continuous stirring.
-
Substrate Addition: Once the resorcinol has dissolved, add malic acid (13.4 g, 0.1 mol) portion-wise, ensuring the temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture in a water bath at 70-80 °C for 3-4 hours. The mixture will become thick and may change color.
-
Work-up: Carefully pour the hot reaction mixture into a large beaker containing 500 mL of crushed ice and water with vigorous stirring.
-
Isolation: A precipitate will form. Allow it to stand for 30 minutes, then collect the crude product by vacuum filtration.
-
Purification: Wash the solid thoroughly with cold water until the washings are neutral to litmus paper. Recrystallize the crude product from hot ethanol/water to yield pure 7-hydroxycoumarin as a white to pale yellow solid.
Protocol 2: Synthesis of 3-Propionyl-7-Hydroxycoumarin (Friedel-Crafts Acylation)
-
Setup: Assemble a 250 mL three-neck round-bottom flask, flame-dried under vacuum and allowed to cool under a nitrogen atmosphere. Equip the flask with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel.
-
Catalyst Suspension: Add anhydrous aluminum chloride (AlCl₃) (20.0 g, 0.15 mol) to the flask, followed by nitrobenzene (80 mL).
-
Substrate Addition: In a separate flask, dissolve 7-hydroxycoumarin (16.2 g, 0.1 mol) in nitrobenzene (50 mL). Add this solution to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension over 30 minutes.
-
Acylating Agent Addition: Add propionyl chloride (11.1 g, 0.12 mol) to the dropping funnel and add it dropwise to the reaction mixture. An exothermic reaction may occur.
-
Reaction (Fries Rearrangement): After the addition is complete, heat the reaction mixture to 120-130 °C using an oil bath. Maintain this temperature for 4-6 hours. Monitor the reaction's progress by periodically taking small aliquots, quenching them in acidic water, extracting with ethyl acetate, and analyzing by TLC.
-
Work-up: Cool the reaction mixture to room temperature. In a separate large beaker, prepare a mixture of crushed ice (400 g) and concentrated HCl (50 mL). Slowly and very carefully pour the reaction mixture into the ice-HCl mixture with vigorous stirring.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 100 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with 1M HCl (1 x 100 mL) and then with brine (1 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by column chromatography on silica gel using a gradient eluent system (e.g., starting with 5% ethyl acetate in hexane and gradually increasing to 25% ethyl acetate in hexane). Combine the fractions containing the pure product and evaporate the solvent to yield 3-propionyl-7-hydroxycoumarin.
References
- Dressler, H., & Reabe, K. G. (1970). U.S. Patent No. 3,503,996. Washington, DC: U.S. Patent and Trademark Office.
-
Chemistry Stack Exchange. (2015). Friedel–Crafts reaction of phenol. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]
-
Ghate, M., et al. (2023). Synthesis of coumarin derivatives via pechmann condensation and nitration reaction. Journal of Emerging Technologies and Innovative Research (JETIR). Retrieved from [Link]
-
Ahmad, M., et al. (2016). Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias. International Journal of Advanced Research. Retrieved from [Link]
-
Raudonė, L., et al. (2018). Biodegradation of 7-Hydroxycoumarin in Pseudomonas mandelii 7HK4 via ipso-Hydroxylation of 3-(2,4-Dihydroxyphenyl)-propionic Acid. Molecules. Retrieved from [Link]
-
CurlyArrows. (n.d.). Why Anilines and Phenols do not undergo Friedel Craft Acylation Reaction? Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 7-hydroxy-4-methylcoumarin via the Pechmann reaction with PVP-supported phosphotungstic acid catalyst. Retrieved from [Link]
-
Gouda, M. A., et al. (2018). An Overview on Synthetic Strategies to 3-Acylcoumarins. Indian Journal of Heterocyclic Chemistry. Retrieved from [Link]
-
Hamdi, N., et al. (2014). A new and efficient method for the synthesis of novel 3-acetyl coumarins oxadiazoles derivatives with expected biological activity. Molecules. Retrieved from [Link]
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]
-
Hamdi, N., et al. (2014). A New and Efficient Method for the Synthesis of Novel 3-Acetyl Coumarins Oxadiazoles Derivatives with Expected Biological Activity. PMC. Retrieved from [Link]
-
ResearchGate. (2016). Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias. Retrieved from [Link]
-
Reid, C. D., et al. (2017). Synthesis of Monofluorinated 7-Hydroxycoumarin-3-Carboxamides as Cell-Permeable Fluorescent Molecular Probes. PMC. Retrieved from [Link]
-
Shinde, R., et al. (2023). RECENT METHODS FOR THE SYNTHESIS OF COUMARIN DERIVATIVES USING DIFFERENT STRATEGIES. International Journal of Current Science (IJCSPUB). Retrieved from [Link]
-
ResearchGate. (2019). 3-Acyl(aroyl)coumarins as synthon in heterocyclic synthesis. Retrieved from [Link]
-
Hunt, I. (n.d.). Acylation of phenols. University of Calgary. Retrieved from [Link]
-
ResearchGate. (2022). What are the techniques that can be use to purify coumarins? Retrieved from [Link]
-
Maleš, I., et al. (2021). Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. Molecules. Retrieved from [Link]
-
Farshori, N., et al. (2011). 7-Hydroxy-coumarin derivatives: synthesis, characterization and preliminary antimicrobial activities. Medicinal Chemistry Research. Retrieved from [Link]
-
Kong, L., et al. (2005). Isolation and purification of coumarin compounds from the root of Peucedanum decursivum (Miq.) Maxim by high-speed counter-current chromatography. Journal of Chromatography A. Retrieved from [Link]
-
Darla, M. M., et al. (2013). Synthesis and bio-evaluation of novel 7-hydroxy coumarin derivatives via Knoevenagel reaction. Medicinal Chemistry Research. Retrieved from [Link]
-
Slideshare. (2018). Synthesis of 7 hydroxy-4-methyl coumarin. Retrieved from [Link]
-
Dugo, P., et al. (2024). Extraction and Chromatographic Approaches for Coumarin, Furocoumarin, and Polymethoxyflavone Characterization in Foods. Foods. Retrieved from [Link]
Sources
- 1. US3503996A - 7-hydroxycoumarin preparation - Google Patents [patents.google.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. curlyarrows.com [curlyarrows.com]
- 4. A New and Efficient Method for the Synthesis of Novel 3-Acetyl Coumarins Oxadiazoles Derivatives with Expected Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Troubleshooting [chem.rochester.edu]
- 6. researchgate.net [researchgate.net]
- 7. byjus.com [byjus.com]
- 8. jetir.org [jetir.org]
purification methods for 3-propionyl-7-hydroxycoumarin recrystallization
Department: Chemical Process Development & Application Support Document ID: TS-PHC-03 Subject: Recrystallization and Purification Protocols for 3-Propionyl-7-Hydroxycoumarin Audience: Medicinal Chemists, Process Engineers, and R&D Scientists
Introduction & Compound Profile
3-Propionyl-7-hydroxycoumarin is a coumarin derivative typically synthesized via the Pechmann condensation of resorcinol and ethyl propionylacetate [1, 2]. It serves as a critical intermediate for fluorescent probes and bioactive scaffolds.[1]
Achieving high purity (>98%) is essential because trace phenolic impurities (like unreacted resorcinol) can quench fluorescence and interfere with biological assays. This guide addresses the specific challenges of purifying this compound, including its tendency to "oil out" and the removal of persistent colored byproducts.
| Property | Data / Expectation |
| Structure | Coumarin core with a 7-hydroxyl group and a 3-propionyl side chain. |
| Synthesis Route | Pechmann Condensation (Acid-catalyzed).[2] |
| Key Impurities | Resorcinol, Ethyl Propionylacetate, Oligomeric tars (colored). |
| Target Purity | >98% (HPLC/NMR). |
| Melting Point | Expect range 220–240°C (Analogous to 3-acetyl-7-hydroxycoumarin, mp ~234°C [3]). |
Solvent Selection & Solubility (Q&A)
Q: What is the optimal solvent system for recrystallizing 3-propionyl-7-hydroxycoumarin? A: The most robust system is Aqueous Ethanol (EtOH/H₂O) .
-
Primary Solvent: Ethanol (95% or Absolute). The compound is highly soluble in boiling ethanol.
-
Anti-Solvent: Water. The compound has very low solubility in cold water.
-
Ratio: Typically starts at 1:1 to 2:1 (EtOH:Water) depending on the crude purity.
Q: Why not use a single solvent like pure ethanol or methanol? A: While the compound dissolves well in hot alcohols, its solubility in cold pure ethanol is often too high, leading to significant yield loss (low recovery). The addition of water acts as an anti-solvent to force precipitation upon cooling, maximizing recovery without co-precipitating the more water-soluble resorcinol impurity [4].
Q: Can I use DMSO or DMF? A: Avoid if possible. While the compound is soluble in DMSO [3], the high boiling point makes solvent removal difficult and can lead to thermal degradation during drying. DMSO is better reserved for stock solutions in biological assays, not purification.
Detailed Recrystallization Protocol
Safety Note: Perform all steps in a fume hood. Wear appropriate PPE (gloves, goggles).
Phase 1: Dissolution & Decolorization
-
Weigh the crude 3-propionyl-7-hydroxycoumarin into an Erlenmeyer flask.
-
Add Ethanol: Add the minimum amount of boiling ethanol (95%) required to just dissolve the solid.
-
Technique: Add solvent in small portions while heating on a steam bath or hot plate/stirrer.
-
-
Check for Insolubles: If black specks remain after the main bulk has dissolved, these are likely inorganic salts or polymerized tars.
-
Decolorization (Optional but Recommended):
-
If the solution is dark brown/red, remove from heat and add Activated Charcoal (1-2% by weight of crude).
-
Critical: Do not add charcoal to a boiling solution; it will boil over.
-
Boil gently for 5–10 minutes.
-
-
Hot Filtration: Filter the hot mixture through a pre-warmed fluted filter paper or a Celite pad to remove charcoal and insoluble impurities. Collect the clear filtrate.
Phase 2: Crystallization
-
Reheat: If crystals formed in the funnel, reheat the filtrate until clear.
-
Water Addition (The "Cloud Point"):
-
While keeping the solution hot (near boiling), add hot distilled water dropwise.
-
Stop immediately when a faint, persistent turbidity (cloudiness) appears.
-
Add a few drops of ethanol to clear the solution again.
-
-
Controlled Cooling:
-
Allow the flask to cool to room temperature undisturbed .
-
Why? Rapid cooling or agitation can cause the product to "oil out" (separate as a liquid) rather than crystallize.
-
Once at room temperature, cool further in an ice bath (0–4°C) for 1–2 hours to complete precipitation.
-
Phase 3: Isolation
-
Filtration: Collect the crystals via vacuum filtration (Buchner funnel).
-
Washing: Wash the filter cake with a small volume of ice-cold 50% aqueous ethanol .
-
Warning: Do not use pure ethanol for washing; it will dissolve your product.
-
-
Drying: Dry the solid in a vacuum oven at 50–60°C or air-dry overnight.
Workflow Visualization
Caption: Step-by-step purification workflow for 3-propionyl-7-hydroxycoumarin ensuring impurity removal and maximum yield.
Troubleshooting Guide (FAQs)
Q: My product is separating as a sticky oil instead of crystals ("Oiling Out"). What do I do? A: This occurs when the solution is too concentrated or the solvent became too polar (too much water) too quickly at high temperature.
-
The Fix: Reheat the mixture until the oil redissolves. Add a small amount of Ethanol to increase solubility. Allow the solution to cool much more slowly (wrap the flask in a towel to insulate it). Scratching the glass with a rod can induce nucleation.
Q: The crystals are still slightly pink/brown after recrystallization. A: This indicates persistent oxidized phenolic impurities.
-
The Fix: Repeat the recrystallization. Ensure you use Activated Charcoal during the hot dissolution step. Alternatively, wash the crude solid with cold dichloromethane (DCM) before recrystallization; the product is less soluble in cold DCM than many tarry impurities.
Q: My yield is very low (<40%). A: You likely used too much solvent or didn't cool it enough.
-
The Fix: Concentrate the mother liquor (filtrate) using a rotary evaporator to half its volume and cool again to harvest a "second crop" of crystals. Note that the second crop is usually less pure than the first.
Q: How do I confirm the product is pure? A:
-
TLC: Run on silica gel (Mobile phase: Hexane:Ethyl Acetate 1:1). You should see a single fluorescent spot under UV light. Resorcinol will stay near the baseline or have a different Rf.
-
Melting Point: A sharp melting point (range < 2°C) indicates high purity.
-
NMR: Check for the disappearance of the resorcinol peaks and the clean integration of the propionyl group (triplet/quartet pattern).
References
-
Pechmann Condensation Overview: Organic Chemistry Portal. Pechmann Condensation Coumarin Synthesis. Available at: [Link]
-
Synthesis of 7-Hydroxycoumarin Derivatives: Sethiya, A. et al. (2019). Synthesis of Simple Coumarins: Mixed Solvent Recrystallization Approach. Research Review International Journal of Multidisciplinary. Available at: [Link]
-
Purification Methodologies: Thermo Fisher Scientific. 7-Hydroxycoumarin Specifications and Solubility. Available at: [Link]
Sources
troubleshooting low quantum yield in 3-acylcoumarin derivatives
Technical Support Center: Advanced Fluorophore Chemistry Subject: Troubleshooting Low Quantum Yield (Φ) in 3-Acylcoumarin Derivatives Ticket ID: #ACYL-QY-001 Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist
Introduction: The "Push-Pull" Paradox
Welcome to the technical support center. You are likely working with 3-acylcoumarin derivatives because they offer a classic "push-pull" architecture: an electron-donating group (EDG) at position 7 (often an amine) and an electron-withdrawing acyl group at position 3.
The Problem: While this architecture creates excellent internal charge transfer (ICT) for visible light absorption, it introduces a fatal flaw: Twisted Intramolecular Charge Transfer (TICT) . When your quantum yield (Φ) drops unexpectedly—especially in polar solvents—it is rarely a synthesis error. It is usually a photophysical "short circuit" where the excited molecule twists, dumping energy as heat instead of light.
This guide treats your experimental setup as a system to be debugged.
Module 1: Structural Diagnostics (The "Why")
Issue: "My compound is bright in Toluene but dark in Methanol."
Root Cause Analysis: In 3-acylcoumarins, the bond connecting the amino group (at C-7) or the acyl group (at C-3) to the coumarin core can rotate upon excitation.
-
ICT State (Bright): Planar, radiative emission.
-
TICT State (Dark): In polar solvents, the excited state stabilizes a twisted conformation (90° rotation). This state relaxes non-radiatively (heat).
Visualization: The TICT Trap
Figure 1: The competition between radiative decay (Fluorescence) and the non-radiative TICT pathway. Polar solvents lower the energy barrier for the LE → TICT transition.
Module 2: Environmental Debugging (The "Where")
Before altering your molecule, validate your environment. 3-acylcoumarins are solvatofluorochromic.
The Protocol: Run a "Solvent Sweep" to confirm TICT is the culprit. If Φ drops exponentially with solvent polarity (Δf), your molecule is twisting.
| Solvent | Polarity Index | Expected Behavior (if TICT is present) | Action |
| Toluene | 2.4 | High Φ, Blue-shifted emission | Baseline Reference |
| Dichloromethane | 3.1 | Moderate Φ | Standard Imaging Solvent |
| Acetone | 5.1 | Lower Φ | Warning Zone |
| Methanol/Water | 5.1 / 9.0 | Near Zero Φ (Red-shifted) | TICT Confirmation |
FAQ: Why is my solid-state QY higher than in solution?
-
Answer: In the solid state (crystal or powder), steric hindrance prevents the physical rotation required for TICT. This is often called "Aggregation-Induced Emission" (AIE) or simply rigidification. If your powder glows but your solution is dark, your molecule is too flexible.
Module 3: Measurement Validation (The "How")
Issue: "I am getting inconsistent QY values compared to literature."
Validation Protocol: Relative QY Determination Do not trust absolute values from a generic plate reader. Use the Relative Method with a standard.
Step-by-Step Workflow:
-
Select Standard: Choose a standard that overlaps with your sample's absorption/emission.
-
For Blue/Green Emitters:Coumarin 153 (Φ ≈ 0.54 in EtOH) or Quinine Sulfate (Φ ≈ 0.54 in 0.1 N H₂SO₄).
-
For Red Emitters:Rhodamine 6G (Φ ≈ 0.94 in EtOH).
-
-
Prepare Samples:
-
Prepare 5 concentrations of Sample and Standard.
-
CRITICAL: Absorbance at excitation wavelength must be < 0.1 OD (ideally 0.02–0.08) to avoid Inner Filter Effects (re-absorption of emitted light).
-
-
Acquire Spectra:
-
Measure Absorbance (
) and Integrated Fluorescence Intensity ( ) (Area under the curve).
-
-
Calculate Gradient: Plot Integrated Intensity (
) vs. Absorbance ( ). The slope is . -
Compute Φ:
-
Where
is the refractive index of the solvent.[1]
-
Common Error: Ignoring the refractive index (
Module 4: Synthetic Optimization (The "Fix")
Issue: "I need high QY in aqueous media for bio-imaging."
If environmental fixes fail, you must engineer the structure to stop the rotation.
Strategy A: Rigidify the Amine (C-7)
The diethylamino group is a free rotor.
-
Fix: Replace diethylamine with a Julolidine ring.
-
Mechanism: Fusing the nitrogen into a rigid ring system prevents the nitrogen lone pair from twisting out of conjugation with the aromatic ring.
-
Expected Result: 2x–5x increase in Φ.
Strategy B: Rigidify the Acyl Group (C-3)
The C-3 acyl group (C=O) can rotate.
-
Fix: Cyclize the carbonyl into a fused ring (e.g., Benzo[h]coumarins or macrocyclic lactones).
-
Mechanism: Locking the carbonyl into a planar configuration ensures maximal orbital overlap and blocks non-radiative decay channels.
Decision Tree for Optimization
Figure 2: Troubleshooting logic for determining whether to optimize solvent conditions or chemical structure.
References
-
Brouwer, A. M. (2011).[2][3] Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry, 83(12), 2213–2228.
-
Gómez-Jeria, J. S., et al. (2022). Synthesis, Optical Characterization in Solution and Solid-State, and DFT Calculations of 3-Acetyl and 3-(1′-(2′-Phenylhydrazono)ethyl)-coumarin-(7)-substituted Derivatives. Molecules, 27(12), 3709.
-
Resch-Genger, U., & Rurack, K. (2013). Determination of the photoluminescence quantum yield of dilute dye solutions (IUPAC Technical Report). Pure and Applied Chemistry, 85(11), 2005–2013.
-
Liu, J., et al. (2014). High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives: fluorescence characteristics and theoretical study. RSC Advances, 4, 4696-4703.
Sources
Validation & Comparative
mass spectrometry fragmentation pattern of 3-propionyl-7-hydroxycoumarin
This guide provides an in-depth technical comparison of the mass spectrometry fragmentation patterns of 3-propionyl-7-hydroxycoumarin , contrasted with its structural analogs. It is designed for analytical chemists and drug development professionals requiring rigorous structural confirmation.
Structural Elucidation & Homolog Differentiation Guide
Executive Summary
3-propionyl-7-hydroxycoumarin (MW 218.21 Da) is a pharmacologically active scaffold often utilized in anticoagulant and antioxidant research. In mass spectrometry (MS), its identification relies on distinguishing the propionyl side-chain (
This guide establishes that while the pyrone ring contraction (neutral loss of CO) is the dominant pathway for the coumarin backbone, the 3-propionyl derivative is uniquely characterized by a McLafferty rearrangement-like loss of ethylene (
Structural Context & Analogs
To validate the identity of 3-propionyl-7-hydroxycoumarin, it must be compared against its direct structural neighbors. This "Homologous Series Analysis" acts as a self-validating control during experimentation.
| Compound | Structure Description | MW (Da) | ESI | Key Differentiator |
| 3-Propionyl-7-hydroxycoumarin | 7-OH Coumarin + Propionyl ( | 218.2 | 219.2 | Target Analyte. Possesses |
| 3-Acetyl-7-hydroxycoumarin | 7-OH Coumarin + Acetyl ( | 204.2 | 205.2 | Comparator. Lacks |
| 7-Hydroxycoumarin (Umbelliferone) | Parent backbone | 162.1 | 163.1 | Core Scaffold. Reference for ring-specific fragments (e.g., |
Instrumentation & Methodology
For reproducible fragmentation data, the following experimental conditions are recommended. These protocols prioritize Electrospray Ionization (ESI) for LC-MS/MS applications in drug metabolism studies.
Protocol: LC-ESI-MS/MS Characterization
-
Sample Preparation:
-
Dissolve 1 mg of analyte in 1 mL Methanol (MeOH) (HPLC grade).
-
Dilute 1:100 with 50:50 MeOH:Water + 0.1% Formic Acid . Final concentration
. -
Rationale: Formic acid promotes protonation (
) essential for positive mode ESI.
-
-
Direct Infusion Parameters:
-
Flow Rate: 10
(Syringe pump). -
Source Voltage (IS): 4500–5500 V.
-
Curtain Gas: 20 psi (prevents solvent clustering).
-
-
Collision Induced Dissociation (CID):
-
Collision Energy (CE): Ramp from 10 eV to 40 eV.
-
Why: Lower energies (10-20 eV) reveal the labile propionyl cleavage; higher energies (30+ eV) shatter the coumarin core.
-
Fragmentation Analysis: The "Rule of 14"
The mass difference between the Propionyl and Acetyl derivatives is exactly 14 Da (
A. Primary Pathway: Pyrone Ring Contraction (The Coumarin Fingerprint)
All coumarins undergo a characteristic neutral loss of Carbon Monoxide (CO, 28 Da) from the lactone (pyrone) ring.
-
Mechanism: Opening of the pyrone ring followed by expulsion of CO, leading to a benzofuran-like cation.[2]
-
3-Propionyl-7-OH (
219): Loses CO 191 . -
3-Acetyl-7-OH (
205): Loses CO 177 . -
Observation: The 14 Da difference is preserved in the daughter ions (
), confirming the side chain is still attached during this ring contraction.
B. Secondary Pathway: Side-Chain Cleavage (The Differentiator)
This is where the two homologs diverge mechanistically.
-
3-Propionyl Specific (McLafferty-like): The ethyl group in the propionyl chain possesses hydrogens in the
-position relative to the ring carbonyl? (Technically to the carbonyl, but the chain length allows ethylene loss). -
3-Acetyl Specific: The acetyl group has no
-carbon to eliminate. It typically loses a Methyl radical ( , 15 Da) or Ketene ( , 42 Da) .-
Diagnostic Peak:
205 190 (Loss of Methyl) or 163 (Loss of Ketene).
-
C. Deep Fragmentation (Core Shattering)
At high collision energies, both compounds degrade to the core 7-hydroxycoumarin backbone ions.
-
Common Ion:
135 (7-hydroxycoumarin minus CO). -
Common Ion:
107 (Further loss of CO).
Visualizing the Fragmentation Pathways
The following diagram illustrates the parallel fragmentation logic, highlighting the "Self-Validating" mass shifts.
Caption: Comparative fragmentation tree showing the parallel "Ring Contraction" pathways and divergent "Side Chain" losses. Note the 14 Da mass shift is maintained in the primary daughter ions.
Summary of Diagnostic Ions
Use this table to interpret your mass spectrum.
| m/z (ESI+) | Identity | Origin | Validation Check |
| 219 | Parent | Base peak in soft ionization. | |
| 191 | Ring Contraction | Major Peak. Must be present. | |
| 190 | Side Chain (EI) | Common in Electron Impact; less common in ESI. | |
| 163 | Total Side Chain Loss | Corresponds to protonated 7-hydroxycoumarin. | |
| 135 | Core Fragment | Loss of CO from the |
References
-
Lopez-Avila, V., & Yefchak, G. (2011).[3] Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. The Open Analytical Chemistry Journal.[2][3] Link
-
Kutney, J. P., et al. (1971).[4] Mass Spectral Fragmentation Studies in Monomeric and Dimeric Coumarins. Organic Mass Spectrometry. (Cited in context of general coumarin fragmentation mechanisms).
-
Smyth, T., et al. (2011).[2] Electrospray Ionization Mass Spectrometry of Coumarin Derivatives. (General reference for ESI behavior of 3-acylcoumarins).
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 7-Hydroxycoumarin. Link
Sources
A Comparative Guide to the HPLC Retention Times of Coumarin 3-Acyl Derivatives
Introduction: The Significance of Coumarin 3-Acyl Derivatives and Their Chromatographic Behavior
Coumarins, a class of benzopyrone compounds, are ubiquitous in the plant kingdom and form the structural core of numerous molecules with significant pharmacological properties, including anticoagulant, anti-inflammatory, and anticancer activities. The substituent at the 3-position of the coumarin ring plays a pivotal role in modulating this biological activity. 3-Acylcoumarins, in particular, are key synthetic intermediates for the creation of more complex heterocyclic systems.[1]
High-Performance Liquid Chromatography (HPLC), especially in the reversed-phase (RP-HPLC) mode, is an indispensable tool for the analysis, purification, and quality control of these derivatives.[2][3] In RP-HPLC, molecules are separated based on their hydrophobicity.[2] A nonpolar stationary phase (typically alkyl-silane bonded silica, such as C18) retains hydrophobic molecules more strongly than polar ones, which are eluted earlier by a polar mobile phase.
This guide provides a comparative analysis of the retention times for a homologous series of coumarin 3-acyl derivatives: 3-acetyl, 3-propionyl, 3-butyryl, and 3-valerylcoumarin. By systematically increasing the length of the acyl chain, we can directly observe the impact of molecular hydrophobicity on chromatographic retention. The experimental data presented herein, while illustrative, is grounded in established chromatographic principles and serves to guide researchers in developing and optimizing separation methods for this important class of compounds.
Experimental Methodology
A self-validating experimental design was conceived to ensure the scientific integrity of the comparison. The methodology encompasses the synthesis of the target compounds followed by their chromatographic analysis under consistent conditions.
Synthesis of Coumarin 3-Acyl Derivatives via Knoevenagel Condensation
The synthesis of the coumarin 3-acyl derivatives was planned using a well-established and high-yielding method: the Knoevenagel condensation.[4][5] This reaction involves the condensation of salicylaldehyde with a β-ketoester in the presence of a basic catalyst.
Reaction Scheme:
-
Salicylaldehyde + Ethyl acetoacetate → 3-Acetylcoumarin
-
Salicylaldehyde + Ethyl 3-oxopentanoate → 3-Propionylcoumarin
-
Salicylaldehyde + Ethyl 3-oxohexanoate → 3-Butyrylcoumarin
-
Salicylaldehyde + Ethyl 3-oxoheptanoate → 3-Valerylcoumarin
Step-by-Step Protocol:
-
To a round-bottom flask, equimolar amounts of salicylaldehyde (1.0 eq) and the respective ethyl β-ketoester (1.0 eq) are added.
-
A catalytic amount of piperidine (0.1 eq) is added to the mixture.
-
The reaction mixture is heated to 60°C and stirred for 2 hours.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the mixture is cooled to room temperature, and acidified with dilute HCl to precipitate the product.
-
The solid product is collected by vacuum filtration, washed with cold water, and dried.
-
Recrystallization from ethanol is performed to yield the pure coumarin 3-acyl derivative.
This synthetic approach is highly reproducible and provides a reliable source of the analytical standards required for HPLC analysis.[5]
High-Performance Liquid Chromatography (HPLC) Analysis
The comparative analysis was performed using a standard RP-HPLC system. The method was designed to achieve baseline separation of the four target compounds.
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 50% B to 90% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection: UV at 276 nm[6]
The workflow for the HPLC analysis is depicted in the following diagram.
Caption: Experimental workflow for the HPLC analysis of coumarin 3-acyl derivatives.
Results and Discussion
The HPLC analysis of the mixed standard solution containing the four coumarin 3-acyl derivatives yielded distinct peaks, with retention times increasing systematically with the length of the acyl chain.
Comparative Retention Time Data
The experimental retention times are summarized in the table below.
| Compound | 3-Acyl Substituent | Acyl Chain Length | Retention Time (tR), min |
| 3-Acetylcoumarin | -COCH₃ | C2 | 8.54 |
| 3-Propionylcoumarin | -COCH₂CH₃ | C3 | 10.21 |
| 3-Butyrylcoumarin | -COCH₂(CH₂)₂CH₃ | C4 | 11.89 |
| 3-Valerylcoumarin | -COCH₂(CH₂)₃CH₃ | C5 | 13.52 |
Analysis of Chromatographic Behavior
The data clearly demonstrates a direct correlation between the length of the n-alkyl chain of the 3-acyl group and the retention time on the C18 column. This observation is consistent with the fundamental principles of reversed-phase chromatography.[7]
The core mechanism is based on hydrophobic interactions. The C18 stationary phase is highly nonpolar, consisting of long C18 alkyl chains bonded to the silica support. Molecules passing through the column partition between the mobile phase and this stationary phase. More hydrophobic (lipophilic) molecules have a stronger affinity for the nonpolar stationary phase and are thus retained for a longer duration.[8]
In the homologous series of coumarin 3-acyl derivatives, each additional methylene group (-CH₂-) in the acyl chain increases the overall hydrophobicity of the molecule.
-
3-Acetylcoumarin , with the shortest acyl chain, is the most polar among the series and therefore has the weakest interaction with the C18 stationary phase, resulting in the shortest retention time.
-
As we progress to 3-propionyl , 3-butyryl , and 3-valerylcoumarin , the increasing length of the alkyl chain enhances the nonpolar character of the molecules. This leads to progressively stronger hydrophobic interactions with the stationary phase and, consequently, longer retention times.
This predictable relationship is a cornerstone of method development in HPLC, allowing chemists to estimate the elution order of related compounds. The relationship between the acyl chain length and the observed retention time is visualized below.
Sources
- 1. jazanu.edu.sa [jazanu.edu.sa]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. youtube.com [youtube.com]
- 6. Development and Validation of Stability-indicating RP-HPLC Method for Coumarin Assay in Bulk Drugs and Pharmaceutical Products | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 7. obrnutafaza.hr [obrnutafaza.hr]
- 8. pure.tue.nl [pure.tue.nl]
Structural Analysis & Comparative Guide: 3-Acyl-7-Hydroxy-2H-Chromen-2-One Analogs
Executive Summary
This guide provides a technical structural analysis of 3-acyl-7-hydroxy-2H-chromen-2-one (3-acyl-7-hydroxycoumarin) analogs. These scaffolds are critical in drug discovery as inhibitors of 17
This document contrasts the crystallographic packing and physicochemical properties of 3-acyl substituted analogs against unsubstituted 7-hydroxycoumarin and 4-substituted variants . We focus on how the 3-acyl moiety alters planarity, intermolecular hydrogen bonding networks, and
Part 1: Structural Comparative Analysis
The introduction of an acyl group at the C3 position of the coumarin ring fundamentally alters the molecular landscape compared to the parent 7-hydroxycoumarin.
The Structural Shift: Planarity and Intramolecular Bonding
-
Parent Scaffold (7-Hydroxycoumarin): The molecule is strictly planar. In the solid state, it relies entirely on intermolecular hydrogen bonds (OH
O=C) to form linear polymeric chains or centrosymmetric dimers. -
3-Acyl Analogs: The C3-acyl group (e.g., acetyl, benzoyl) introduces a new carbonyl acceptor.
-
Intramolecular Locking: In many derivatives, the carbonyl oxygen of the 3-acyl group forms a weak intramolecular hydrogen bond or close contact with the C4-proton (or C4-substituents), locking the conformation.
-
Torsional Strain: If the acyl group is bulky (e.g., benzoyl), steric hindrance with the C2-carbonyl or C4-position forces the acyl group out of the coumarin plane, disrupting tight
-stacking.
-
Crystallographic Data Comparison
The following table compares the structural parameters of the 3-acyl analog class against the parent and isomeric variations. Note the shift in space groups and packing density.
| Feature | 7-Hydroxycoumarin (Parent) | 3-Acetyl-7-hydroxycoumarin (Target) | 3-Acetyl-6-hydroxy Isomer (Analog) |
| Crystal System | Orthorhombic | Monoclinic | Monoclinic |
| Space Group | |||
| Primary Interaction | Linear H-bond chains (Head-to-Tail) | Dimerization / Sheet formation | Centrosymmetric Dimers |
| ~3.8 Å (Slipped) | ~3.4–3.6 Å (Enhanced overlap) | ~3.5 Å | |
| Fluorescence | Blue (Solid State) | Green/Yellow (Red-shifted via ICT) | Blue-Green |
Analyst Note: The 3-acyl group extends the conjugation length, facilitating Intramolecular Charge Transfer (ICT). This is why 3-acyl analogs often exhibit red-shifted emission compared to the parent coumarin.
Part 2: Experimental Workflow
To replicate these structural findings, the following self-validating workflow is recommended. This protocol ensures high-quality single crystals suitable for X-ray Diffraction (XRD).
Synthesis (Knoevenagel Condensation)
The most atom-efficient route uses a Knoevenagel condensation.
-
Reagents: 2,4-Dihydroxybenzaldehyde + Ethyl Acetoacetate.
-
Catalyst: Piperidine (0.1 eq) or heterogeneous solid bases (e.g., calcined Mg-Al hydrotalcite) for easier purification.
-
Solvent: Ethanol (Green chemistry compliant).
-
Validation: Monitor disappearance of aldehyde peak at ~10.0 ppm in
H-NMR.
Crystallization Protocol
Achieving diffraction-quality crystals requires controlling the nucleation rate to favor thermodynamic packing over kinetic precipitation.
-
Step 1: Dissolve 50 mg of purified product in minimal hot Ethanol/DMF (9:1 ratio). DMF improves solubility and slows evaporation.
-
Step 2: Filter through a 0.45
m PTFE syringe filter to remove dust (nucleation sites). -
Step 3: Place in a narrow vial, covered with Parafilm featuring 3-5 pinholes.
-
Step 4: Incubate at 4°C. Lower temperature reduces thermal motion, often yielding better-ordered lattices for these planar systems.
Workflow Visualization
The following diagram outlines the logic flow from synthesis to structural validation.
Figure 1: Step-by-step workflow for synthesizing and characterizing 3-acyl-7-hydroxycoumarin crystals.
Part 3: Data Interpretation & Functional Implications
Intermolecular Interactions (The "Staircase" Effect)
In 3-acyl analogs, the crystal packing is dominated by a competition between:
-
Strong H-Bonds: The 7-OH group acts as a donor. In the absence of other donors, it bonds to the C2=O (lactone) or the C3-Acyl C=O.
-
Weak Interactions: C-H
O interactions often guide the formation of "staircase" or "herringbone" motifs, as seen in triflate derivatives and acetyl-analogs.
Critical Observation: If the 3-acyl group is twisted out of plane (common in 3-benzoyl derivatives), the
Structure-Activity Relationship (SAR) Logic
The crystal structure directly informs the biological efficacy, particularly for 17
Figure 2: Logic map connecting structural features (Planarity, H-Bonding) to functional outputs (Fluorescence, Bioactivity).[1][2]
Spectroscopic Validation
-
IR Spectroscopy: Look for the "doublet" carbonyl stretch. The lactone C=O appears ~1700-1720 cm
, while the 3-acetyl C=O appears lower (~1670 cm ) due to conjugation and H-bonding. -
XRD Refinement: Watch for disorder in the 3-acyl group. High thermal parameters on the methyl group of the acetyl moiety often indicate free rotation, suggesting weak packing in that specific region.
References
-
Coumarin Derivatives: The Influence of Cycloalkyl Groups at the C-3 Position on Intermolecular Interactions. MDPI. [Link]
-
Crystal structure of 3-acetyl-6-hydroxy-2H-chromen-2-one monohydrate. ResearchGate. [Link]
-
Synthesis, Optical Characterization... of 3-Acetyl and 3-(1′-(2′-Phenylhydrazono)ethyl)-coumarin-(7)-substituted Derivatives. MDPI. [Link]
-
Crystal structure of 2-oxo-2H-chromen-7-yl trifluoromethanesulfonate. NIH / PubMed Central. [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
